Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate
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Overview
Description
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate is a complex organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a propyl group, a benzyl group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate typically involves multiple steps. One common method is the reaction of 4-aminobenzyl alcohol with propyl chloroformate to form the intermediate 4-(propoxycarbonyl)aminobenzyl alcohol. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Another carbamate compound with similar structural features but different functional groups.
4-Propoxycarbonylphenylboronic acid: Shares the propoxycarbonyl group but differs in its boronic acid moiety.
Uniqueness
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
60483-67-2 |
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Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
propyl N-[4-[[4-(propoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-26-20(24)22-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)23-21(25)27-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
BHEHYAJMZZHYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCC |
Origin of Product |
United States |
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